MCOPPB trihydrochloride, chemically designated as 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole trihydrochloride, is a synthetic compound recognized for its role as a nonpeptide agonist of the nociceptin/orphanin FQ opioid receptor (NOP receptor). This compound exhibits significant anxiolytic properties and has garnered interest for its potential therapeutic applications in anxiety disorders and senolytic therapies. It demonstrates a high affinity for the human NOP receptor, with a reported pKi value of approximately 10.07, indicating strong selectivity over other opioid receptors such as the micro-, kappa-, and delta-receptors .
MCOPPB trihydrochloride is classified under the category of small organic molecules and is primarily utilized in pharmacological research focusing on G protein-coupled receptors (GPCRs). The compound is synthesized for research purposes and is available from various chemical suppliers, including Tocris Bioscience and BioCrick . Its unique structure and biological activity make it a valuable tool in studying receptor signaling pathways.
The synthesis of MCOPPB trihydrochloride involves several key steps that utilize established organic chemistry techniques. The primary method includes reductive alkylation processes, which are common in synthesizing compounds with complex structures. For instance, one approach involves the reaction of 1-ethyl-3-(3-hydroxymethyl-4-piperidinyl)-1,3-dihydro-benzimidazol-2-one with various aldehydes under specific conditions to yield the desired product .
Technical details of the synthesis typically include:
The molecular formula for MCOPPB trihydrochloride is C26H40N4.3ClH, with a molecular weight of approximately 518.005 g/mol. The compound contains multiple chiral centers, contributing to its stereochemistry .
This complex structure allows for specific interactions with the NOP receptor, influencing its pharmacological effects.
MCOPPB trihydrochloride primarily undergoes receptor-mediated interactions rather than traditional chemical reactions. Its mechanism of action involves binding to the NOP receptor, which triggers intracellular signaling pathways that lead to anxiolytic effects. The compound has been shown to inhibit signaling through the NOP receptor in various experimental setups, including in vivo studies where it demonstrated anxiolytic-like effects comparable to diazepam .
The mechanism of action for MCOPPB trihydrochloride involves its role as an agonist at the NOP receptor. Upon binding, it activates downstream signaling cascades that modulate neurotransmitter release and neuronal excitability. This process contributes to its anxiolytic effects by potentially enhancing GABAergic transmission or inhibiting excitatory neurotransmission in specific brain regions .
In experimental models, MCOPPB has exhibited effects such as:
These properties are critical for researchers when handling and utilizing MCOPPB trihydrochloride in laboratory settings.
MCOPPB trihydrochloride has several significant applications in scientific research:
MCOPPB trihydrochloride (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride) emerged from high-throughput screening (HTS) of the LOPAC®Pfizer chemical library, designed to identify novel ligands targeting G protein-coupled receptors (GPCRs). Initial studies revealed its exceptional affinity and selectivity for the nociceptin/orphanin FQ peptide (NOP) receptor, with a pKi of 10.07 for the human NOP receptor—significantly higher than its affinity for classical opioid receptors (μ, δ, κ) [2] [6] [10]. Structurally, MCOPPB features a benzimidazole core linked to piperidinyl and methylcyclooctyl groups, optimizing its interaction with the NOP receptor’s orthosteric binding site [6] [8]. Early pharmacological characterization demonstrated its full agonist efficacy in vitro, activating Gα~i/o~ signaling pathways and inhibiting cAMP production with low nanomolar potency [8] [10]. Its development represented a milestone in non-peptide NOP agonist design, overcoming the metabolic instability of peptide-based ligands [6] [10].
Table 1: Key Pharmacological Properties of MCOPPB Trihydrochloride
Property | Value | Assay System | Reference |
---|---|---|---|
NOP Receptor pK~i~ | 10.07 ± 0.01 | Human NOP receptor binding | [10] |
Selectivity vs. μ-opioid | >100-fold | Radioligand binding | [6] |
cAMP Inhibition EC~50~ | 3.1 nM | HEK293-NOPR cells | [8] |
Functional Bias (ΔΔlogR) | +0.97 (G protein bias) | β-arrestin recruitment | [4] |
The N/OFQ-NOP receptor system was discovered in 1995 as the "orphan" fourth member of the opioid receptor family, sharing ~60% homology with classical opioid receptors but exhibiting distinct ligand specificity and signaling [5]. Unlike μ-, δ-, or κ-opioid receptors, NOP activation by endogenous N/OFQ modulates diverse physiological processes, including pain transmission, anxiety, locomotion, and immune responses [3] [5]. Initial drug discovery efforts focused on peptide ligands like N/OFQ(1–13)-NH~2~ or UFP-112, but their clinical utility was limited by poor oral bioavailability and blood-brain barrier penetration [3] [5]. This drove the pursuit of non-peptide agonists, culminating in compounds like:
The NOP receptor’s pleiotropic signaling—influencing mood, senescence, and metabolism—positioned it as a high-value target for disorders where conventional opioids fail, such as neuropathic pain and treatment-resistant anxiety [4] [9].
Table 2: Evolution of Key Non-Peptide NOP Receptor Agonists
Compound | Key Properties | Therapeutic Focus |
---|---|---|
Ro 65-6570 | Moderate selectivity; G protein bias | Analgesia |
SCH 221510 | Oral activity; anxiolytic effects | Anxiety disorders |
NNC 63-0532 | CNS-penetrant; spirocyclic scaffold | Addiction |
MCOPPB | pKi = 10.07; tissue-specific senolysis | Anxiety, senescence |
Biased agonism—where ligands preferentially activate specific signaling pathways—has emerged as a strategy to refine NOP therapeutics. Traditional NOP agonists like N/OFQ recruit both G protein-dependent pathways (cAMP inhibition, Ca²⁺ channel blockade) and β-arrestin-dependent effects (receptor internalization, ERK activation) [3] [7] [8]. However, pathway-specific effects can yield divergent outcomes:
Quantitative profiling of NOP agonists revealed that MCOPPB exhibits G protein-selective bias (bias factor ΔΔlogR = +0.97) [4] [8]. This bias arises from its stabilization of NOP conformations favoring Gα~i~ coupling over β-arrestin-2 recruitment, as validated through dynamic mass redistribution (DMR) assays [4] [8]. Structurally, lipidation and rigid aromatic cores in MCOPPB limit receptor phosphorylation at C-terminal residues, reducing β-arrestin affinity [3] [8]. Consequently, MCOPPB retains anxiolytic efficacy in mice without motor deficits—a limitation of balanced agonists like N/OFQ [4] [6]. This functional selectivity makes it a critical tool for deconvoluting NOP’s roles in aging and neurological disorders [9].
Table 3: Biased Agonism Profiles of Select NOP Receptor Ligands
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7